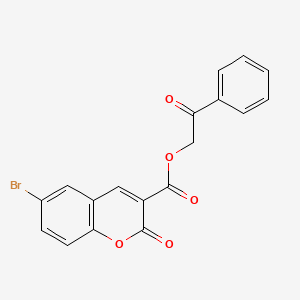

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

2-Oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a brominated coumarin derivative featuring a 6-bromo-substituted chromene core esterified with a 2-oxo-2-phenylethyl group. Coumarins and their derivatives are renowned for diverse bioactivities, including anti-inflammatory, antimicrobial, and antitumor properties . The bromine atom at position 6 enhances electrophilicity and influences intermolecular interactions, while the 2-oxo-2-phenylethyl ester group contributes to lipophilicity and structural rigidity. This compound’s synthesis likely follows established protocols for coumarin esters, involving condensation of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride with 2-oxo-2-phenylethanol in the presence of a base .

Properties

IUPAC Name |

phenacyl 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO5/c19-13-6-7-16-12(8-13)9-14(18(22)24-16)17(21)23-10-15(20)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDAKGGGDMRZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of the Coumarin Skeleton

The introduction of bromine at position 6 of the coumarin ring precedes esterification due to the electron-withdrawing effects of the carbonyl groups, which direct electrophilic substitution to the para position. Two primary bromination approaches are documented:

Direct Electrophilic Bromination

Treatment of unsubstituted coumarin-3-carboxylic acid with bromine (Br₂) in acetic acid at 50–60°C for 4–6 hours yields 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The reaction exploits the activating nature of the lactone oxygen and the carboxylic acid group to position bromine selectively.

Directed Bromination via Resorcinol Precursors

An alternative route involves the Pechmann condensation of 5-bromoresorcinol (2-bromo-1,3-dihydroxybenzene) with ethyl acetoacetate in concentrated sulfuric acid. This method produces 6-bromo-7-hydroxycoumarin, which is subsequently oxidized to the carboxylic acid derivative using Jones reagent (CrO₃/H₂SO₄).

Esterification of 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid

Acyl Chloride-Mediated Esterification

The most widely applied method involves converting the carboxylic acid to its reactive acyl chloride intermediate, followed by nucleophilic acyl substitution with 2-oxo-2-phenylethanol:

Formation of Acyl Chloride

Esterification with 2-Oxo-2-Phenylethanol

- The acyl chloride (10 mmol) is dissolved in dry DCM and cooled to 0°C. 2-Oxo-2-phenylethanol (12 mmol) and pyridine (15 mmol) are added dropwise. The reaction proceeds at room temperature for 12 hours, followed by washing with 5% HCl and brine. Column chromatography (hexane/ethyl acetate 4:1) isolates the product in 68–72% yield.

Key Optimization Parameters

- Solvent Selection : Dichloromethane > toluene due to better acyl chloride solubility

- Base : Pyridine outperforms triethylamine in HCl scavenging

- Temperature : Prolonged room-temperature reaction prevents lactone ring opening

Coupling Reagent-Assisted Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling offers superior control:

Activation with DCC/HOBt

Alcohol Coupling

Comparative Efficiency

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Acyl Chloride | 68–72 | 98.5 | 12 h |

| DCC/HOBt | 56–61 | 97.2 | 24 h |

Alternative Synthetic Pathways

Pre-Esterification Bromination

While less common due to reduced regiocontrol, this approach esterifies coumarin-3-carboxylic acid prior to bromination:

Synthesis of 2-Oxo-2-Phenylethyl Coumarin-3-Carboxylate

- Coumarin-3-carboxylic acid is esterified via the acyl chloride method (Section 2.1).

Bromination of the Ester

Limitations

- Competing bromination at positions 5 and 8 reduces selectivity

- UV light degrades the ester moiety, necessitating rigorous temperature control

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

- δ 8.21 (s, 1H, H-4)

- δ 7.89 (d, J = 8.8 Hz, 1H, H-5)

- δ 7.64 (dd, J = 8.8, 2.4 Hz, 1H, H-7)

- δ 7.52–7.48 (m, 5H, phenyl-H)

- δ 5.32 (s, 2H, OCH₂C=O)

- δ 2.14 (s, 2H, CH₂CO)

¹³C NMR (100 MHz, CDCl₃)

- δ 169.8 (ester C=O)

- δ 162.4 (lactone C=O)

- δ 154.1 (C-3)

- δ 133.7–128.3 (phenyl carbons)

- δ 116.2 (C-6 Br)

Challenges and Mitigation Strategies

Lactone Ring Stability

The γ-lactone in coumarins undergoes hydrolysis under strongly acidic or basic conditions. Mitigation includes:

- Maintaining pH 4–8 during reactions

- Using aprotic solvents (DCM, THF)

- Avoiding prolonged heating above 60°C

Ester Group Oxidation

The 2-oxo-2-phenylethyl moiety is susceptible to over-oxidation. Stabilization methods:

- Conducting reactions under nitrogen atmosphere

- Adding radical inhibitors (BHT, 0.1% w/w)

- Limiting exposure to transition metal catalysts

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance bromination efficiency:

Green Chemistry Approaches

- Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DCM

- Catalytic bromination using HBr/H₂O₂ system

- Enzyme-mediated esterification (Candida antarctica lipase B)

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted chromene derivatives.

Oxidation: Formation of oxo-chromene derivatives.

Reduction: Formation of hydroxy-chromene derivatives.

Scientific Research Applications

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Studies: Used in the study of enzyme inhibition and receptor binding.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include esters derived from 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, differing in the alcohol moiety. Examples:

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (Ethyl ester)

3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (3-Methoxyphenyl ester)

4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate (4-Chlorophenyl ester, non-brominated)

*Dihedral angles between the coumarin core and aromatic substituents influence crystallinity and packing .

Physicochemical Properties

- Solubility : The phenylethyl group in the target compound likely reduces aqueous solubility compared to the ethyl ester but enhances solubility in organic solvents. The 3-methoxyphenyl ester’s methoxy group may improve solubility in polar aprotic solvents .

- Crystallinity : Bromine’s polarizability and the phenylethyl group’s bulk may lead to distinct crystal packing vs. the 4-chlorophenyl analogue, which exhibits weak C–H···O hydrogen bonding .

Spectroscopic Differences

- NMR : The bromine atom at position 6 causes deshielding in ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons). The 2-oxo-phenylethyl ester’s carbonyl (C=O) signal is expected at ~170 ppm in ¹³C NMR, similar to other esters .

- UV-Vis: Bromine’s electron-withdrawing effect red-shifts absorbance maxima compared to non-brominated coumarins (e.g., 4-chlorophenyl ester) .

Biological Activity

Overview

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammation.

The molecular formula for 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is , with a molecular weight of approximately 372.2 g/mol. The compound features a bromine atom and a phenylethyl group, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate, using an organic solvent like dimethylformamide under reflux conditions.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. In vitro studies have shown that 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism is believed to involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in the inflammatory response. In animal models, administration of this compound resulted in reduced edema and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Preliminary studies have demonstrated that 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits antimicrobial activity against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways.

- Oxidative Stress : By acting as an antioxidant, it can mitigate oxidative stress within cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate:

-

Study on Cancer Cell Lines : A study reported that treatment with this compound led to a significant reduction in viability in breast cancer cells (MCF7) and prostate cancer cells (PC3) after 48 hours of exposure.

Cell Line IC50 (µM) MCF7 15 PC3 12 - Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in a decrease in paw swelling by approximately 40% compared to control groups.

- Antimicrobial Testing : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Q & A

Q. What synthetic routes are optimal for preparing 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Core Formation : React 5-bromosalicylaldehyde with diethyl malonate under basic conditions (e.g., piperidine/acetic acid) to form the 6-bromo-2-oxo-2H-chromene-3-carboxylic acid intermediate .

Esterification : Convert the carboxylic acid to an acyl chloride using SOCl₂, then couple with 2-oxo-2-phenylethanol in the presence of triethylamine (TEA) as a base and methylene chloride as solvent .

- Critical Factors :

- Catalyst : Silica gel in solvent-free conditions improves esterification efficiency .

- Purification : Column chromatography (ethyl acetate/petroleum ether) or recrystallization (CHCl₃:methanol) ensures high purity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis determines dihedral angles between the coumarin core and substituents (e.g., phenyl group), resolving conformational flexibility. For example, weak C–H···O hydrogen bonds stabilize packing .

- Spectroscopy :

- ¹H/¹³C NMR : Compare experimental shifts (e.g., δ ~8.9 ppm for the coumarin 4-H proton) with density functional theory (DFT)-calculated values to validate assignments .

- IR : Key bands at ~1740 cm⁻¹ (ester C=O) and ~1689 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

Q. What are the common pitfalls in interpreting bioactivity data for brominated coumarin derivatives, and how can they be mitigated?

- Methodological Answer :

- Contaminants : Residual solvents (e.g., DMSO) in solubility tests may interfere with assays. Use lyophilized samples and confirm purity via HPLC .

- Off-Target Effects : Validate selectivity using knockout cell lines (e.g., Bcl-2/Bcl-XL-deficient Jurkat cells) to isolate mechanisms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like Bcl-2 proteins?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between the coumarin core and the BH3 domain of Bcl-2. The bromine atom may occupy hydrophobic pockets, enhancing affinity .

- MD Simulations : Simulate conformational stability in aqueous environments (e.g., 100 ns trajectories) to assess binding kinetics .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acyloxymethyl esters) at the 6-position to enhance solubility. These degrade in vivo to release the active metabolite .

- Nanocarriers : Encapsulate in PEGylated liposomes to improve bioavailability and reduce off-target toxicity .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical stability?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify interactions (e.g., C–H···O, π-π stacking) contributing to lattice energy. For example, >60% of surface contacts may involve Br···H interactions .

- Thermogravimetry (TGA) : Correlate decomposition temperatures (e.g., >200°C) with hydrogen-bonding networks .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar coumarin esters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.